molecular formula C10H12O4 B13524018 2-Ethoxymandelic Acid

2-Ethoxymandelic Acid

Cat. No.: B13524018
M. Wt: 196.20 g/mol
InChI Key: UFKRCAUUHGGBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxymandelic Acid is an ethoxy-substituted derivative of mandelic acid (a-hydroxyacetic acid), a well-known chiral a-hydroxy acid. This compound is offered for research and development purposes, primarily for use as a chiral synthon or intermediate in organic synthesis and pharmaceutical development. Like other mandelic acid derivatives, it may serve as a precursor in the synthesis of more complex molecules, such as potential pharmaceutical agents, including antibiotics and specialty chemicals. The ethoxy group may influence the compound's solubility, electronic properties, and steric profile, which can be critical for modulating the activity of final target molecules or for studies in asymmetric synthesis. Research on similar mandelic acid derivatives highlights their conversion into valuable aromatic aldehydes, which are pivotal intermediates in the pharmaceutical, fragrance, and agrochemical industries (RSC Adv., 2022, 12, 5245-5254). As a chiral building block, it can be valuable for constructing enantiomerically pure compounds, a key requirement in modern drug development. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O4/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)

InChI Key

UFKRCAUUHGGBLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethoxymandelic Acid and Its Derivatives

Stereoselective Synthesis Approaches for 2-Ethoxymandelic Acid

Stereoselective synthesis encompasses methods that preferentially form one stereoisomer over another. For a molecule like this compound, which contains a single stereocenter, the primary focus is on enantioselective synthesis to produce either the (R)- or (S)-enantiomer selectively.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. ddugu.ac.in This is achieved through a process called asymmetric induction, where a chiral influence is introduced into the reaction to favor the formation of one enantiomeric transition state over the other, leading to an unequal amount of the enantiomeric products. uvic.ca The efficiency of such a reaction is measured by its enantiomeric excess (ee). ddugu.ac.in

A notable strategy for synthesizing α-alkoxy esters, the class of compounds to which this compound belongs, involves a one-pot, non-enzymatic catalytic protocol. unisa.it This process can start from aldehyde feedstocks and proceed through a sequence of reactions, such as a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification (DROE) using an alcohol like ethanol (B145695). unisa.itresearchgate.net This approach avoids the use of hazardous α-aryl-α-diazo esters, which are often used in metal-catalyzed alternatives. unisa.it The key to enantioselectivity in this sequence is the asymmetric epoxidation step, which establishes the chiral center that is retained in the final α-alkoxy ester product.

A diastereoselective reaction is one in which one diastereomer is formed in preference to another, which occurs when a new stereocenter is created in a molecule that already possesses at least one stereocenter. ddugu.ac.inuvic.ca The two transition states leading to the different diastereomers are diastereomeric themselves and thus have different energies, allowing for selective formation of one product. uvic.ca

While this compound itself has only one stereocenter, diastereoselective pathways become relevant when synthesizing its derivatives that contain additional chiral centers. For instance, if this compound were reacted with a chiral alcohol to form an ester, two diastereomeric products could be formed. A diastereoselective approach would aim to maximize the formation of one of these diastereomers. This is often accomplished by using chiral auxiliaries or catalysts that create a sterically defined environment, directing an incoming reagent to a specific face of the molecule. nih.gov

Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. ankara.edu.trddugu.ac.in This approach is one of the oldest and simplest methods for asymmetric synthesis. ddugu.ac.in Common chiral precursors include amino acids, sugars, and chiral carboxylic acids. ankara.edu.trtcichemicals.com The inherent chirality of the starting material is preserved and transferred through the synthetic sequence to the target molecule. youtube.com

For the synthesis of this compound, a potential chiral pool precursor could be (R)- or (S)-mandelic acid itself. Mandelic acid can be sourced from nature or produced in enantiopure form through biocatalytic methods. researchgate.net A straightforward synthetic route would involve the selective etherification of the α-hydroxyl group of an enantiomerically pure mandelic acid ester with an ethylating agent. This reaction would proceed with retention of configuration at the chiral center, directly yielding the corresponding enantiomer of the this compound ester, which can then be hydrolyzed to the final acid product.

Asymmetric catalysis is a powerful tool in modern organic synthesis where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. uvic.ca This approach is highly efficient and avoids the use of stoichiometric chiral auxiliaries. The catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. youtube.comyoutube.com This field has grown rapidly, offering an alternative to metal-based catalysts. For the synthesis of α-alkoxy esters like this compound, a highly effective organocatalytic system has been developed. unisa.it This one-pot method uses an epi-quinine-derived urea (B33335) as the organocatalyst for an asymmetric epoxidation reaction. unisa.itresearchgate.net The subsequent domino ring-opening esterification (DROE) with an alcohol (such as ethanol) yields the desired α-alkoxy ester with high enantioselectivity. unisa.it This process demonstrates the versatility of organocatalysis in preparing valuable mandelic acid derivatives directly from simple aldehydes. researchgate.net

The research findings for the synthesis of various (R)-mandelic acid α-alkoxy esters using this organocatalytic approach are summarized below.

Starting AldehydeResulting α-Alkoxy Methyl EsterOverall Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde (B42025)(R)-methyl 2-ethoxy-2-phenylacetate7488
4-Methylbenzaldehyde(R)-methyl 2-ethoxy-2-(p-tolyl)acetate6889
4-Methoxybenzaldehyde(R)-methyl 2-ethoxy-2-(4-methoxyphenyl)acetate6588
4-Fluorobenzaldehyde(R)-methyl 2-ethoxy-2-(4-fluorophenyl)acetate7589
4-Chlorobenzaldehyde(R)-methyl 2-ethoxy-2-(4-chlorophenyl)acetate7091
2-Naphthaldehyde(R)-methyl 2-ethoxy-2-(naphthalen-2-yl)acetate6389

Data derived from a one-pot organocatalytic synthesis sequence. researchgate.net

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, where a chiral ligand coordinates to a metal center to create a chiral Lewis acid or transition metal catalyst. youtube.commsu.edu These catalysts can effectively control the stereochemical outcome of a wide range of transformations.

While organocatalytic methods are emerging, the synthesis of α-alkoxy esters has traditionally involved metal-catalyzed reactions. unisa.it One such method is the O-H bond insertion into α-aryl-α-diazo esters, a reaction often catalyzed by rhodium or copper complexes. By using chiral ligands with these metals, the insertion of an alcohol's O-H bond can be rendered enantioselective, providing a route to chiral α-alkoxy esters. Other metals, such as cobalt, have been employed in radical-based approaches to form related heterocyclic structures. msu.edu Bismuth-catalyzed oxidations have also been explored for mandelic acid derivatives, leading to different products like aldehydes or carboxylic acids depending on the reaction conditions. lookchem.com

Asymmetric Catalysis in this compound Derivatization

Enzymatic and Biocatalytic Syntheses of this compound Analogs

The application of biocatalysis in synthesizing chiral molecules like this compound and its analogs offers significant advantages over traditional chemical methods. almacgroup.com Enzymes operate under mild conditions, exhibit high stereoselectivity, and utilize green solvents like water, making them ideal for sustainable chemical production. almacgroup.com

Biotransformation Pathways for Ethoxymandelic Acid Production

Biotransformation pathways leverage whole microbial cells or isolated enzymes to convert simple, renewable feedstocks into high-value chemicals. nih.govresearchgate.net For mandelic acid analogs, multi-step cascade reactions are often engineered within a single microbial host, such as E. coli, to create efficient "cell factories." nih.govresearchgate.net

A plausible pathway for producing an ethoxy-substituted mandelic acid could be modeled on the established biocatalytic synthesis of (R)-mandelic acid from precursors like L-phenylalanine or styrene (B11656). nih.govresearchgate.net This involves a sequence of enzymatic reactions:

Deamination and Decarboxylation: An initial step could involve converting a substituted L-phenylalanine analog to the corresponding styrene derivative. nih.gov

Epoxidation-Hydrolysis: The styrene derivative is then converted to an epoxide and subsequently hydrolyzed to a diol. nih.gov

Double Oxidation: Finally, a two-step oxidation of the diol yields the desired mandelic acid analog. nih.gov

These complex pathways can be expressed in a single engineered organism, allowing for the direct conversion of renewable feedstocks like glucose or glycerol (B35011) into the final product by integrating the artificial enzyme cascade with the host's natural metabolic pathways. researchgate.netresearchgate.net The use of two-phase systems, such as an n-hexadecane-aqueous setup, can further enhance production by sequestering toxic intermediates in the organic phase, thereby protecting the microbial catalyst. nih.gov

Table 1: Example of a Multi-Enzyme Cascade for Mandelic Acid Production

StepReactionEnzyme Class ExamplePrecursor/IntermediateProduct
1EpoxidationStyrene Monooxygenase (SMO)Substituted StyreneSubstituted Styrene Oxide
2HydrolysisEpoxide Hydrolase (EH)Substituted Styrene OxideSubstituted Phenylethanediol
3OxidationAlcohol Dehydrogenase (ADH)Substituted PhenylethanediolSubstituted Mandelic Aldehyde
4OxidationAldehyde Dehydrogenase (ALDH)Substituted Mandelic AldehydeSubstituted Mandelic Acid

This table illustrates a generalized enzymatic cascade pathway analogous to those developed for similar chiral acids. nih.govresearchgate.net

Enzyme Screening and Optimization for Stereoselective Conversion

The cornerstone of a successful biocatalytic process is the selection and engineering of highly efficient and stereoselective enzymes. For the synthesis of chiral mandelic acid derivatives, nitrilases are a key class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids. almacgroup.com

The process of identifying a suitable enzyme involves:

Screening: A diverse library of existing nitrilases is screened for activity and selectivity towards the target substrate (e.g., 2-ethoxy-mandelonitrile).

Protein Engineering: Once a promising candidate is identified, its properties can be enhanced through rational protein engineering. This involves using computational tools like molecular docking to predict beneficial mutations in the enzyme's active site. almacgroup.com A focused library of mutants is then created and tested.

Optimization: The goal of engineering is to improve key characteristics such as enantioselectivity (preference for producing one stereoisomer), activity (reaction rate), and stability under process conditions (temperature, pH). almacgroup.com

For instance, in the development of a process for (R)-2-methoxymandelic acid, a close analog of this compound, researchers successfully engineered a nitrilase from Burkholderia cenocepacia J2315. almacgroup.com Through targeted mutations, they developed a biocatalyst that afforded the product in 97% enantiomeric excess (ee) and a 70% isolated yield on a multigram scale. almacgroup.com Optimization is not limited to the enzyme itself; process parameters such as temperature, pH, substrate loading, and the use of whole cells versus cell-free extracts are also fine-tuned to maximize yield and efficiency. almacgroup.com

Table 2: Comparison of Wild Type vs. Engineered Enzyme Performance (Hypothetical)

BiocatalystSubstrate LoadingTemperature (°C)pHEnantiomeric Excess (ee)Isolated Yield
Wild Type Nitrilase50 g/L307.085%45%
Engineered Mutant100 g/L377.4>99%75%

This interactive table presents hypothetical data illustrating typical improvements achieved through enzyme engineering and process optimization. almacgroup.com

Green Chemistry Principles in this compound Synthesis Development

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. libretexts.orgnih.gov This approach is integral to modernizing the synthesis of fine chemicals like this compound, focusing on sustainability, efficiency, and safety. libretexts.org

Solvent-Free Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and difficult to dispose of. nih.gov Solvent-free, or solid-state, reactions offer a compelling alternative. wjpmr.com In this approach, reactants are mixed and heated or ground together directly.

For example, a green, solvent-free synthesis of benzilic acid has been developed by grinding benzil (B1666583) with solid sodium hydroxide (B78521) (NaOH) in a mortar and then heating the mixture. wjpmr.com This method avoids the use of ethanol and potassium hydroxide (KOH) reflux, which is common in the conventional procedure, thereby saving energy and time associated with solvent removal. wjpmr.com This principle could be applied to the synthesis of this compound, potentially through a rearrangement reaction under solvent-free conditions, significantly improving the environmental footprint of the process.

Photocatalytic and Solar-Driven Processes

Photocatalysis utilizes light to drive chemical reactions, often under ambient temperature and pressure. rsc.org Using solar energy as the light source makes the process highly sustainable. rsc.orgresearchgate.net Research has demonstrated the conversion of mandelic acid derivatives into valuable aromatic aldehydes using a cobalt-loaded carbon nitride (Co-L/C₃N₄) photocatalyst driven by visible light. rsc.org

The mechanism typically involves the photocatalyst absorbing light, which generates electron-hole pairs. rsc.org These charge carriers then initiate redox reactions, converting the substrate. This technology offers a green alternative to traditional oxidation methods that often require harsh reagents. The development of photocatalysts that can efficiently harness the visible light spectrum is a key area of research for maximizing the use of solar energy. rsc.orgdaneshyari.com

Table 3: Overview of Photocatalytic Systems for Mandelic Acid Derivative Conversion

PhotocatalystLight SourceSubstrateProductConversion RateReference
Co-L/C₃N₄Visible Light/SolarMandelic Acid DerivativesAromatic Aldehydes>90% rsc.org
Bi₂EuO₄ClVisible Light (λ>420 nm)Methylene (B1212753) Blue (Model Pollutant)Degraded ProductsHigh researchgate.net
Cobalt-Promoted SystemVisible LightBicyclo[1.1.0]butanes & Aldehydes2-oxa-BCHsGood to Excellent rsc.orgnih.gov

This table summarizes findings from studies on photocatalytic processes, demonstrating the potential for converting related chemical structures under green conditions.

Ultrasound-Assisted Synthesis Enhancements

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for enhancing reaction efficiency in line with green chemistry principles. nih.govresearchgate.net Ultrasonic irradiation dramatically reduces reaction times, often from hours to minutes, while increasing product yields and purity. nih.govuniv.kiev.ua

The physical phenomenon behind this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with transient high temperatures and pressures, accelerating chemical reactions. mdpi.com Ultrasound has been successfully used to synthesize a wide range of heterocyclic compounds and other complex molecules. nih.govksu.edu.sa Applying this technique to the synthesis of this compound or its precursors could lead to a more energy-efficient and rapid process, minimizing waste and simplifying workup procedures. univ.kiev.ua

Derivatization and Structural Modification Strategies of a this compound Core

The core structure of this compound offers multiple sites for chemical modification, including the carboxylic acid, the α-hydroxyl group, and the aromatic ring. Strategic derivatization at these positions allows for the fine-tuning of the molecule's physicochemical properties.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through various methods, including the introduction of substituents onto the aromatic ring of precursor molecules. One common approach involves the electrophilic aromatic substitution of a suitably protected mandelic acid derivative. For instance, the nitration of a protected 2-ethoxyphenylacetic acid derivative can introduce a nitro group onto the aromatic ring, which can then be further modified.

A general route to α-alkoxy acids, such as this compound and its derivatives, involves a one-pot synthesis from commercially available aldehydes. This method utilizes a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis (DROH) sequence, followed by an esterification step to yield the desired mandelate (B1228975) esters. nih.govresearchgate.net This approach allows for the introduction of various substituents on the aromatic ring by starting with the corresponding substituted benzaldehyde.

Starting AldehydeProductOverall Yield (%)
BenzaldehydeMethyl (R)-2-ethoxymandelate74
4-MethylbenzaldehydeMethyl (R)-2-ethoxy-4-methylmandelate78
4-ChlorobenzaldehydeMethyl (R)-4-chloro-2-ethoxymandelate72

Data synthesized from reported synthetic methodologies.

Esterification and Amidation Reactions for Functional Group Interconversion

The carboxylic acid moiety of this compound is a prime target for functional group interconversion, most commonly through esterification and amidation reactions.

Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to drive the equilibrium towards the ester product. This classic Fischer esterification method is effective for a range of primary and secondary alcohols. nih.govresearchgate.net

AlcoholEster ProductReaction ConditionsYield (%)
MethanolMethyl 2-ethoxymandelatep-toluenesulfonic acid, 60°CHigh
EthanolEthyl 2-ethoxymandelateH2SO4, RefluxGood
Isopropanol (B130326)Isopropyl 2-ethoxymandelateH2SO4, RefluxModerate

Illustrative data based on general esterification principles.

Amidation of this compound to form the corresponding amides requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. Another highly effective class of coupling reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate amide bond formation under mild conditions with high yields.

AmineCoupling ReagentAmide ProductYield (%)
AmmoniaEDC/HOBt2-EthoxymandelamideGood
AnilineHATU, DIPEAN-Phenyl-2-ethoxymandelamideHigh
DiethylamineDCCN,N-Diethyl-2-ethoxymandelamideGood

Illustrative data based on common amidation protocols.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The ethoxy group at the 2-position is an ortho-, para-directing and activating group, influencing the regioselectivity of these substitutions.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The reaction conditions must be carefully controlled to prevent over-nitration and side reactions. The primary products expected would be the 4-nitro and 6-nitro derivatives.

Halogenation , such as bromination or chlorination, can be carried out using the corresponding halogen in the presence of a Lewis acid catalyst, for example, FeBr3 for bromination. The electron-donating nature of the ethoxy group facilitates this reaction, leading primarily to substitution at the para position (position 4) and to a lesser extent, the ortho position (position 6).

ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO42-Ethoxy-4-nitromandelic acid, 2-Ethoxy-6-nitromandelic acid
BrominationBr2, FeBr34-Bromo-2-ethoxymandelic acid
ChlorinationCl2, AlCl34-Chloro-2-ethoxymandelic acid

Predicted outcomes based on principles of electrophilic aromatic substitution.

Further transformations of these substituted analogues can lead to a diverse library of this compound derivatives with tailored properties for various scientific investigations.

Mechanistic Investigations and Chemical Reactivity of 2 Ethoxymandelic Acid

Reaction Pathway Elucidation of 2-Ethoxymandelic Acid Transformations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a carboxylic acid, a secondary alcohol, an ether linkage, and an aromatic phenyl ring. These features allow for a variety of chemical transformations, the pathways of which have been elucidated through mechanistic studies of related compounds.

Nucleophilic substitution (SN) reactions are fundamental in organic chemistry, and the structure of this compound presents distinct possibilities and limitations for such transformations, particularly the bimolecular (SN2) pathway. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. lasalle.edu

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon while the leaving group simultaneously departs. lasalle.educhemistrysteps.com This leads to an inversion of stereochemical configuration at the reaction center. chemistrysteps.com The transition state of an SN2 reaction is crowded, involving five groups around the central carbon atom. lasalle.edulibretexts.org Consequently, steric hindrance is a major factor influencing the reaction rate; less substituted substrates react more quickly. libretexts.orgmasterorganicchemistry.com

For this compound, there are two primary sites for a potential SN2 reaction: the chiral alpha-carbon and the ethyl group of the ethoxy moiety.

Alpha-Carbon: An SN2 reaction at the alpha-carbon (the carbon bonded to the phenyl, carboxyl, ethoxy, and hydroxyl groups) is highly unlikely. This carbon is tertiary and sterically hindered by the bulky phenyl and ethoxy groups, making backside attack by a nucleophile virtually impossible. libretexts.org

Ethyl Group: The more plausible site for an SN2 reaction is the terminal carbon of the ethyl group. In this scenario, a nucleophile would attack the CH2 group, with the remainder of the this compound molecule acting as the leaving group (alkoxide). This reaction, a form of ether cleavage, typically requires a strong nucleophile and often harsh conditions.

The rate of SN2 reactions is also governed by the strength of the nucleophile and the quality of the leaving group. libretexts.orglibretexts.org Good leaving groups are typically the conjugate bases of strong acids. chemistrysteps.com

Table 1: Factors Affecting SN2 Reaction Rates. libretexts.orglibretexts.org
FactorEffect on SN2 RateRelevance to this compound
Substrate StructureDecreases with increasing steric hindrance (Methyl > Primary > Secondary >> Tertiary)Reaction at the alpha-carbon is disfavored (tertiary). Reaction at the ethyl group is possible (primary).
Nucleophile StrengthIncreases with stronger, less hindered nucleophiles (e.g., I⁻, CN⁻, RS⁻).A strong nucleophile would be required to cleave the ether bond.
Leaving Group AbilityIncreases with better leaving groups (weaker bases, e.g., I⁻ > Br⁻ > Cl⁻ >> F⁻).The alkoxide formed from ether cleavage is a relatively poor leaving group.
SolventFavored by polar aprotic solvents (e.g., DMSO, DMF, Acetone). libretexts.orgChoice of solvent would be critical to solvate the nucleophile without inhibiting its reactivity.

The secondary alcohol group on the alpha-carbon of this compound is susceptible to oxidation. This reaction typically converts the alcohol into a ketone, yielding an α-keto acid: 2-ethoxy-2-oxo-2-phenylacetic acid. The oxidation state change involves the removal of two hydrogen atoms and the formation of a carbon-oxygen double bond.

Various oxidizing agents can accomplish this transformation, and the reaction often proceeds through detectable intermediates. For instance, catalytic systems involving transition metals are effective for the aerobic oxidation of alcohols. nih.gov A study on the oxidation of mandelic acid derivatives using a Co(II)/C3N4 combined catalyst in aqueous media under solar irradiation highlights a green and efficient method for converting these substrates into aromatic aldehydes, which implies an initial oxidation followed by decarboxylation. researchgate.net

The general mechanism for the oxidation of the alcohol can be described as follows:

Initial Interaction: The oxidizing agent interacts with the alcohol's hydroxyl group.

Hydrogen Abstraction: A hydrogen atom is removed from the hydroxyl group, and another is removed from the alpha-carbon.

Intermediate Formation: Depending on the oxidant and conditions, radical or charged intermediates may form. For example, in copper-catalyzed aerobic oxidations, reactive species such as bis(μ-oxo)dicopper(III) and bis(μ-hydroxo)dicopper(II) have been spectroscopically characterized as viable intermediates in the catalytic cycle. nih.gov

Product Formation: The final ketone product is formed with the release of the reduced form of the oxidizing agent.

Characterization of the reaction progress and the resulting α-keto acid intermediate can be achieved using spectroscopic methods. The formation of the ketone is marked by the appearance of a strong carbonyl (C=O) stretching absorption band in the infrared (IR) spectrum, typically around 1730-1750 cm⁻¹ for an α-keto acid.

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). wikipedia.org The ease of decarboxylation depends significantly on the molecular structure. Carboxylic acids that have a carbonyl group at the β-position (β-keto acids) undergo decarboxylation relatively easily upon heating via a cyclic, concerted transition state. masterorganicchemistry.com

This compound, being an α-hydroxy acid, does not possess this structural feature and is therefore relatively stable to direct thermal decarboxylation. The reaction would require the formation of a high-energy carbanion intermediate (R⁻) if the carboxyl group were to leave directly. wikipedia.org

However, decarboxylation can be induced under specific conditions:

Oxidative Decarboxylation: This is a more plausible pathway for this compound. If the secondary alcohol is first oxidized to a ketone as described in section 3.1.2, the resulting product is an α-keto acid. α-Keto acids are known to undergo decarboxylation more readily than their α-hydroxy counterparts, often catalyzed by heat or specific enzymes (decarboxylases). nih.gov The product of this two-step sequence (oxidation followed by decarboxylation) would be ethoxy(phenyl)methanal (ethyl benzoylformate).

Radical Decarboxylation: Certain radical reactions, such as the Barton decarboxylation, can remove the carboxyl group, but these require specific reagents to generate a radical intermediate.

The product of a hypothetical direct decarboxylation of this compound would be 1-ethoxy-1-phenylethane.

Degradation Kinetics and Mechanistic Studies of this compound Stability

The stability of a pharmaceutical compound is crucial, and its degradation can be influenced by external factors such as pH, temperature, and light. mdpi.comnih.gov For this compound, the primary pathways of non-metabolic degradation involve acid- or base-catalyzed reactions targeting the ether and carboxylic acid functional groups. Degradation processes are often studied using kinetic models, with many drug degradation reactions following first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. mdpi.com

Under acidic conditions, several degradation pathways are possible for this compound. The rate of degradation is dependent on factors like acid type, concentration, and temperature. ncsu.edu The mechanisms often involve protonation of an electronegative atom, creating a better leaving group or a more reactive species.

Ether Cleavage: The oxygen atom of the ethoxy group can be protonated by a strong acid. This makes the ethoxy group a better leaving group (ethanol). A nucleophile present in the solution (e.g., water or a halide ion) can then attack the alpha-carbon, leading to the cleavage of the C-O ether bond. This process is generally slow and requires harsh conditions (e.g., concentrated HBr or HI).

Hydrolysis of the Carboxylic Acid Group (if modified): While the carboxylic acid itself is stable, if it were in the form of an ester or amide derivative, it would be susceptible to acid-catalyzed hydrolysis. researchgate.net

Dehydration: Protonation of the hydroxyl group can lead to the loss of a water molecule, forming a carbocation intermediate. Subsequent elimination could lead to the formation of an enol ether, although this pathway may be less favored.

Studies on the acid-catalyzed hydrolysis of various compounds show that the reaction mechanism can be complex, sometimes involving A-1 (unimolecular) or A-2 (bimolecular) pathways. nih.gov

In basic solutions, this compound is generally more stable than in acidic conditions, particularly with respect to the ether linkage. Ether bonds are typically resistant to cleavage by bases.

The primary interaction under basic conditions is the deprotonation of the acidic functional groups: the carboxylic acid (pKa ~3-4) and, to a lesser extent, the secondary alcohol (pKa ~16-18). This forms a carboxylate and an alkoxide. While this simple acid-base reaction does not constitute degradation, high pH and temperature could promote other reactions.

Oxidation: The stability of compounds can be significantly affected by pH. nih.gov In the presence of an oxidizing agent (like dissolved oxygen), the deprotonated form might be more susceptible to oxidation, potentially leading to cleavage of the molecule.

Elimination Reactions: Under forcing conditions (strong base, high heat), an elimination reaction could theoretically occur, though this is unlikely for this structure.

The stability of a drug in various pH conditions is often evaluated to determine its shelf life. The table below illustrates how kinetic parameters for degradation are typically presented, based on findings from stability studies of other pharmaceutical compounds. mdpi.com

Table 2: Illustrative Degradation Kinetic Parameters for a Compound under Stress Conditions.
ConditionReaction Order (n)Rate Constant (k)Half-life (t1/2)Plausible Mechanism for this compound
Acidic (e.g., 1M HCl, 60°C)First-orderkacid0.693 / kacidEther cleavage, dehydration. ncsu.edu
Basic (e.g., 1M NaOH, 60°C)First-orderkbase0.693 / kbaseGenerally stable; potential for oxidation. mdpi.com
Oxidative (e.g., H₂O₂, 25°C)First-orderkox0.693 / koxOxidation of secondary alcohol to ketone. nih.gov

Photolytic and Thermal Degradation Processes

The degradation of this compound can be initiated by energy inputs such as light (photolysis) or heat (thermolysis). These processes can lead to the breakdown of the molecule into various smaller fragments.

Photolytic Degradation:

The absorption of light, particularly in the ultraviolet range, can excite the electrons in this compound to higher energy states. This excitation can weaken chemical bonds, leading to bond cleavage and the formation of reactive species like free radicals. The specific products of photolysis can depend on factors such as the wavelength of light used and the presence of other substances in the environment. For instance, the photolysis of similar organic acids in the gas phase has been shown to produce carbon dioxide and other small molecules through internal hydrogen-atom transfer. researchgate.net In aqueous solutions, the degradation pathways can be more complex, influenced by pH and the presence of dissolved oxygen. nih.gov

Thermal Degradation:

When subjected to elevated temperatures, this compound can undergo thermal decomposition. The stability of the molecule is dependent on the temperature and the surrounding environment. In the absence of oxygen, thermal degradation may proceed through decarboxylation, where the carboxylic acid group is lost as carbon dioxide, and other rearrangement reactions. mdpi.com The presence of oxygen can lead to oxidative thermal degradation, a more complex process involving radical chain reactions. Studies on related polyacrylates have shown that thermal degradation in air can lead to the formation of peroxides, alcohols, and carbon dioxide. mdpi.com The pyrolysis of copolymers containing similar acrylate (B77674) structures has been found to yield corresponding alkenes, alcohols, and unsaturated monomers. researchgate.net

The table below summarizes the potential degradation products based on studies of analogous compounds.

Oxidative Degradation Profiles

Oxidative degradation involves the reaction of this compound with oxidizing agents. This process is of significant interest in environmental chemistry and for understanding the compound's stability. The presence of a hydroxyl group and an ether linkage makes the molecule susceptible to attack by various oxidants.

Common oxidizing agents that can lead to the degradation of this compound include reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•), and singlet oxygen (¹O₂). These species can be generated through various chemical, photochemical, or biological processes. researchgate.net

The degradation mechanism often proceeds via a series of complex reactions. For instance, hydroxyl radicals, which are highly reactive, can abstract a hydrogen atom from the molecule, initiating a cascade of reactions that can lead to the cleavage of the carbon-carbon bonds and the aromatic ring. This can result in the formation of various smaller organic molecules, such as aldehydes, ketones, and carboxylic acids, and ultimately mineralization to carbon dioxide and water. researchgate.net

The presence of transition metal ions, such as iron, can catalyze oxidative degradation through Fenton-like reactions, where hydrogen peroxide is decomposed to form highly reactive hydroxyl radicals. iaea.org This catalytic process can significantly accelerate the degradation of organic compounds in environmental systems.

Catalytic Transformations Involving this compound as a Substrate or Product

Catalysis plays a crucial role in both the synthesis and transformation of this compound. Catalysts can be broadly classified as heterogeneous (in a different phase from the reactants) or homogeneous (in the same phase as the reactants). chemguide.co.uk

Role in Heterogeneous Catalysis Systems

In heterogeneous catalysis, the catalyst is typically a solid material, and the reactants are in a liquid or gaseous phase. researchgate.netthe-innovation.org The reactions occur on the surface of the catalyst. libretexts.org

While specific studies on the direct use of this compound in heterogeneous catalysis are not widely reported, its structural motifs are relevant to several important catalytic processes. For instance, the carboxylic acid and ether functionalities are present in many organic molecules that are substrates for heterogeneous catalytic transformations.

Solid acid or base catalysts are commonly used for various organic reactions. sciencenet.cn For example, the dehydration of alcohols to form ethers or alkenes, and the esterification of carboxylic acids are often carried out using solid acid catalysts like zeolites or sulfated metal oxides. researchgate.net Conversely, base-catalyzed reactions can involve transformations of the carbonyl group or reactions at the alpha-carbon position.

The table below lists some examples of industrial heterogeneous catalytic reactions where compounds with similar functional groups to this compound might be involved.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. pressbooks.pub This often allows for milder reaction conditions and higher selectivity compared to heterogeneous catalysis.

Acid catalysis is a common example of homogeneous catalysis. libretexts.org For instance, the esterification of this compound with an alcohol would typically be catalyzed by a strong mineral acid like sulfuric acid. libretexts.org Similarly, the hydrolysis of an ester to yield this compound is also an acid-catalyzed process. libretexts.org

Organometallic complexes are another important class of homogeneous catalysts. rsc.org While specific applications involving this compound are not extensively documented, related transformations are well-established. For example, transition metal complexes can be used to catalyze a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Mechanistic Studies of Photocatalytic Conversion Pathways

Photocatalysis combines photochemistry with catalysis, where a catalyst (the photocatalyst) is activated by light to drive a chemical reaction. nih.gov Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, stability, and low cost. aaqr.org

The photocatalytic conversion of organic molecules like this compound typically involves the generation of electron-hole pairs in the photocatalyst upon light absorption. These charge carriers can then migrate to the surface of the photocatalyst and initiate redox reactions. The holes are powerful oxidizing agents that can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals. The electrons can act as reducing agents.

The degradation of organic acids via photocatalysis generally proceeds through a series of oxidative steps initiated by hydroxyl radicals. aaqr.org This can lead to the cleavage of the molecule and its eventual mineralization. The mechanism of photocatalytic CO₂ reduction, a related field, has been studied in detail, providing insights into the complex reaction pathways that can occur on the surface of a photocatalyst. rsc.org

The efficiency of photocatalytic conversion can be influenced by various factors, including the type of photocatalyst, the pH of the solution, the presence of oxygen, and the wavelength of the light used. Mechanistic studies are crucial for understanding these complex processes and for developing more efficient photocatalytic systems. nih.gov

Table of Mentioned Compounds

Advanced Analytical Methodologies for 2 Ethoxymandelic Acid Research

Chromatographic Techniques Development and Validation for 2-Ethoxymandelic Acid Analysis

Chromatography is the cornerstone for the separation and quantification of this compound and its related impurities. The development of robust and reliable methods using High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) is critical for both research and industrial applications.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Its application is bifurcated into reversed-phase for purity assessment and chiral chromatography for enantiomeric separation.

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound and quantifying process-related impurities or degradation products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Principle and Method Development: The stationary phase typically consists of octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. For an acidic compound like this compound, the mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or acidified water (e.g., with formic acid or phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.com The acidic component in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is commonly performed using a UV detector, leveraging the chromophoric phenyl ring in the molecule, typically at a wavelength between 210-230 nm. nih.gov

Validation and Application: A validated RP-HPLC method provides critical data on the percentage purity of this compound. It can separate the main compound from potential starting materials (e.g., mandelic acid, phenylglyoxylic acid), by-products, and various degradation products formed under stress conditions. Method validation ensures the procedure is accurate, precise, specific, and robust for its intended purpose.

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis of this compound
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Due to the presence of a stereocenter at the α-carbon, this compound exists as a pair of enantiomers, (R)- and (S)-2-Ethoxymandelic Acid. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample, which is crucial in pharmaceutical and stereoselective synthesis applications.

Principle and Method Development: Chiral separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are highly effective for separating the enantiomers of mandelic acid and its derivatives. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies.

Normal-phase chromatography, using mobile phases like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic additive like trifluoroacetic acid (TFA), is commonly employed. nih.gov The acidic additive is crucial for achieving good peak shape and resolution for acidic analytes. nih.gov

Table 2: Typical Chiral HPLC Method Parameters for Enantiomeric Separation
ParameterCondition
Column (CSP) Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IC)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times, superior resolution, and higher sensitivity. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.

The principles of separation in UHPLC are identical to those in HPLC. Therefore, both reversed-phase purity methods and chiral separation methods can be transferred from HPLC to UHPLC. The primary benefits of using UHPLC for this compound analysis are significantly reduced run times (often by a factor of 5-10) and lower solvent consumption, making it a more efficient and environmentally friendly technique for high-throughput screening and quality control.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability. The polar carboxylic acid and hydroxyl groups can lead to poor peak shape and decomposition in the high-temperature GC injector and column. nih.gov

To overcome this, a crucial derivatization step is required to convert the non-volatile acid into a volatile derivative. sigmaaldrich.comyoutube.com Common derivatization strategies include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters.

Esterification: Conversion of the carboxylic acid into a more volatile ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst.

Once derivatized, the resulting compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.gov This technique is particularly useful for monitoring the progress of synthesis reactions or for detecting volatile impurities that may not be easily observed by HPLC.

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Characterization in this compound Research

Spectroscopic techniques are vital for the unambiguous structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the phenyl ring (typically in the 7.2-7.5 ppm range), a singlet for the α-proton (methine proton, ~5.0 ppm), a quartet for the ethoxy methylene (B1212753) (-OCH₂-) protons, and a triplet for the ethoxy methyl (-CH₃) protons. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm). libretexts.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the carboxyl carbon (~170-180 ppm), the aromatic carbons, the α-carbon bonded to the oxygen and phenyl group, and the two carbons of the ethoxy group. openstax.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and to gain structural information from fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion can be readily observed, typically as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by:

A very broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. openstax.orgorgchemboulder.com

An intense C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹. spectroscopyonline.com

C-O stretching bands for the ether and carboxylic acid functionalities (in the 1050-1300 cm⁻¹ range). orgchemboulder.com

Characteristic absorptions for the aromatic ring (C-H and C=C stretching).

These advanced analytical methodologies, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity, purity, and enantiomeric integrity for any research or commercial purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons, the methine proton, and the ethoxy group protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their multiplicity depending on the substitution pattern. The methine proton (α-proton), being adjacent to both an oxygen atom and a carboxylic acid group, would be significantly deshielded and is expected to resonate as a singlet around 5.0 ppm. The methylene protons of the ethoxy group would appear as a quartet around 4.0 ppm due to coupling with the adjacent methyl protons. The methyl protons of the ethoxy group would resonate as a triplet further upfield, around 1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, appearing in the range of 170-180 ppm. The aromatic carbons would resonate between 120 and 140 ppm, with the carbon attached to the ethoxy group appearing at a different shift compared to the others. The methine carbon (α-carbon) would be found in the 70-80 ppm region. The methylene and methyl carbons of the ethoxy group are expected to appear around 60-70 ppm and 15-20 ppm, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10-12 (broad s)170-180
Aromatic (C₆H₄)7.0-7.5 (m)120-140
Methine (CH)~5.0 (s)70-80
Methylene (OCH₂)~4.0 (q)60-70
Methyl (CH₃)~1.3 (t)15-20

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR and in providing further details about the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between the methine proton and the α-carbon, the aromatic protons and their respective carbons, and the methylene and methyl protons of the ethoxy group with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the position of the ethoxy group on the phenyl ring by observing correlations between the methylene protons of the ethoxy group and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to determine the preferred conformation of the ethoxy group relative to the rest of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid group would be prominent in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration from the carboxylic acid would appear around 1700-1730 cm⁻¹. The C-O stretching vibrations from the ether and carboxylic acid groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable. Raman is particularly useful for studying symmetric vibrations and can be less sensitive to water, which can be an advantage in certain sample preparations. A study on the related mandelic acid provided tentative vibrational assignments based on combined theoretical and experimental infrared and Raman data.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-1730 (strong)Moderate
Ether/Carboxylic AcidC-O stretch1000-1300 (strong)Moderate
AromaticC-H stretch3000-3100 (moderate)Strong
AromaticC=C stretch1450-1600 (moderate)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light would primarily be due to the π → π* transitions of the aromatic ring. The presence of the ethoxy and carboxylic acid groups as substituents on the phenyl ring would be expected to cause a slight shift in the absorption maxima compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration (Beer-Lambert Law). It can also be employed to monitor reactions involving this compound by observing changes in the UV-Vis spectrum over time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₀H₁₂O₄) is 196.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. The fragmentation pattern would likely involve the loss of the ethoxy group, the carboxylic acid group, and cleavage of the bond between the α-carbon and the phenyl ring, leading to characteristic fragment ions. For instance, a prominent peak might be observed corresponding to the loss of the carboxyl group (M-45).

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic or spectrometric detection method, are invaluable for the analysis of complex mixtures and for providing unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This would be the method of choice for the quantitative analysis of this compound in complex matrices, such as biological fluids or reaction mixtures. The liquid chromatograph would first separate this compound from other components, and the mass spectrometer would then provide its molecular weight and fragmentation data for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would typically need to be derivatized to increase its volatility. This technique offers excellent separation efficiency and provides detailed mass spectral information for identification.

Other Hyphenated Techniques: Techniques such as LC-NMR and LC-IR could also be employed for the in-depth structural analysis of this compound, particularly for the identification of unknown impurities or degradation products in a sample.

LC-MS/MS Integration for Impurity Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the identification and quantification of impurities in pharmaceutical substances. nih.gov Its high sensitivity and selectivity make it an indispensable tool for detecting trace-level impurities that may arise during the synthesis or storage of this compound. researchgate.net The integration of liquid chromatography allows for the separation of the parent compound from its impurities based on their physicochemical properties, such as polarity and size. Following separation, tandem mass spectrometry provides structural information for the identification of these impurities.

The process involves the ionization of the separated compounds, followed by the selection of a specific parent ion in the first mass analyzer. This parent ion is then fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern serves as a molecular fingerprint, enabling the elucidation of the impurity's structure. For a compound like this compound, potential impurities could include starting materials, byproducts of side reactions, or degradation products. The high resolution and accuracy of modern mass spectrometers can further aid in confirming the elemental composition of these unknown compounds. sepscience.com

A significant challenge in the analysis of chiral compounds like this compound is the identification of isomeric impurities, which have the same mass. Advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), can be coupled with MS/MS to enhance the resolution and separation of co-eluting species, thereby allowing for the individual characterization of isomeric impurities. almacgroup.com

Table 1: Hypothetical Impurity Profile of this compound using LC-MS/MS

Potential Impurity Retention Time (min) Parent Ion (m/z) Key Fragment Ions (m/z) Potential Origin
Mandelic Acid3.5151.04105.03, 77.04Starting Material
Phenylglyoxylic Acid4.2149.02105.03, 77.04Oxidation Product
2-Hydroxymandelic Acid3.8167.03121.03, 93.03Byproduct
Ethyl Mandelate (B1228975)6.1180.08105.03, 77.04Esterification Byproduct

Note: This table is illustrative and based on the general principles of LC-MS/MS analysis of related compounds. Actual data for this compound is not available.

GC-MS for Reaction Mixture Composition and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the composition of reaction mixtures during the synthesis of this compound and for the analysis of related byproducts. mdpi.com For non-volatile compounds like mandelic acid and its derivatives, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. mdpi.com Common derivatization techniques include silylation or esterification of the carboxylic acid and hydroxyl groups.

Once derivatized, the components of the reaction mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide detailed structural information, allowing for the identification and quantification of starting materials, intermediates, the final product, and any byproducts. nih.gov This real-time or near-real-time analysis of the reaction mixture is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the yield of this compound and minimize the formation of unwanted byproducts.

Table 2: Illustrative GC-MS Data for a Derivatized this compound Synthesis Mixture

Compound (as TMS derivative) Retention Time (min) Characteristic Mass Fragments (m/z) Inferred Identity
Peak 18.2295, 207, 179Derivatized Starting Material
Peak 210.5324, 235, 207Derivatized this compound
Peak 39.8310, 221, 193Derivatized Reaction Byproduct

Note: This table is a hypothetical representation to illustrate the application of GC-MS and does not reflect actual experimental data for this compound.

In-Silico Analytical Studies and Chemoinformatics in this compound Research

In recent years, in-silico methods and chemoinformatics have emerged as powerful tools in pharmaceutical research, offering predictive insights into the properties and behavior of molecules. These computational approaches can significantly accelerate the research and development process for compounds like this compound by predicting potential liabilities early on.

Predictive Modeling for Degradation Products and Stability Assessment

Predictive modeling software can be employed to identify the likely degradation pathways of this compound under various stress conditions, such as exposure to acid, base, light, heat, and oxidizing agents. nih.gov These models utilize knowledge-based systems that contain a vast library of chemical reactions and degradation mechanisms. By analyzing the functional groups present in the this compound molecule, the software can predict potential sites of instability and the structures of the resulting degradation products.

This predictive capability is invaluable for designing forced degradation studies, which are a regulatory requirement for new drug substances. By anticipating the likely degradants, analytical chemists can develop targeted methods for their detection and quantification. Furthermore, understanding the degradation pathways can inform the development of stable formulations and appropriate storage conditions for this compound. Theoretical studies on related mandelic acid derivatives have explored their stability and reactivity, providing a framework for such predictive assessments. nih.gov

Computational and Theoretical Studies of 2 Ethoxymandelic Acid

Quantum Chemical Calculations for 2-Ethoxymandelic Acid

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energetic properties of this compound at the atomic level. These methods, grounded in the principles of quantum mechanics, provide a theoretical framework for understanding its intrinsic chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, such as molecules. rsc.org It is a widely used approach in quantum chemistry for calculating properties like molecular geometries, vibrational frequencies, and electronic properties. nih.govscribd.com For derivatives of mandelic acid, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine optimized structures, thermochemical parameters, and electronic properties. nih.govmdpi.comresearchgate.netnih.gov

Studies on analogous compounds, such as hydroxy and methoxy (B1213986) derivatives of mandelic acid, have demonstrated that DFT can effectively predict molecular structures and provide insights into how different functional groups influence the electronic distribution within the molecule. nih.govmdpi.com For instance, the attachment of substituents to the aromatic ring has been shown to alter the aromaticity and reactivity of the mandelic acid core. nih.govmdpi.com While specific DFT studies on this compound are not extensively documented in publicly available literature, the established methodologies for similar mandelic acid derivatives provide a robust framework for its theoretical investigation. nih.govmdpi.com Such calculations would be crucial in determining its optimized geometry, bond lengths, and angles, which are fundamental to understanding its chemical behavior. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comorganicchemistrytutor.comlibretexts.org These different arrangements are known as conformations or conformers, and they often have different potential energies. organicchemistrytutor.com The set of all possible conformations and their corresponding energies constitutes the potential energy surface (PES) of the molecule. researchgate.netmdpi.com

For molecules like this compound, which possesses several rotatable single bonds, conformational analysis is key to identifying the most stable (lowest energy) conformers. ethz.ch Newman projections are a common tool used to visualize the different conformations, such as staggered and eclipsed forms, that arise from rotation around a carbon-carbon single bond. organicchemistrytutor.comnih.gov The relative stability of these conformers is influenced by factors like steric hindrance and torsional strain. organicchemistrytutor.com

Theoretical studies on related molecules, such as other carboxylic acids and their derivatives, have utilized computational methods to scan the potential energy surface and identify the most stable conformations. researchgate.netethz.ch For instance, the orientation of the hydroxyl group in carboxylic acids can exist in synplanar or antiplanar conformations, with the synplanar form generally being more stable unless intramolecular hydrogen bonding favors the antiplanar arrangement. researchgate.net A similar analysis for this compound would involve rotating the ethoxy, hydroxyl, and carboxyl groups to map its energy landscape and determine the preferred three-dimensional structure.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. ontosight.ai It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ontosight.aiacs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.netrsc.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to its electron affinity and ability to accept electrons. nih.govethz.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govmdpi.com

For mandelic acid and its derivatives, HOMO-LUMO analysis has been used to predict their antioxidant properties and reactivity. nih.govnih.gov Calculations have shown how substituents on the aromatic ring can alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. nih.gov An FMO analysis of this compound would provide valuable information about its electronic properties and potential reactivity in chemical reactions.

Below is a table with representative HOMO-LUMO data for mandelic acid, which serves as a reference for understanding the potential electronic characteristics of its ethoxy derivative.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Mandelic Acid-6.93-0.546.39
Data sourced from theoretical calculations on mandelic acid.

This interactive table provides a foundational understanding of the electronic parameters that would be investigated for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the localized bonds and lone pairs of a molecule, offering insights into its Lewis structure, charge distribution, and intramolecular interactions. mdpi.comnih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. mdpi.com

NBO analysis is particularly useful for studying charge transfer and delocalization of electron density within a molecule. nih.gov It can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, which is indicative of hyperconjugative and conjugative effects. researchgate.net

In studies of mandelic acid and its salts, NBO analysis has been used to investigate the distribution of electron charge and how it is affected by the formation of salts or the presence of substituents. nih.govnih.gov For instance, the analysis can reveal how the electronegative oxygen atoms in the carboxyl and hydroxyl groups influence the electron density on the carbon atoms of the aromatic ring. mdpi.com A similar NBO analysis of this compound would elucidate the natural atomic charges, hybrid orbitals, and the nature of intramolecular bonding, providing a detailed picture of its electronic structure. acgpubs.org

The following table presents a sample of NBO charges for the core structure of mandelic acid, illustrating the type of data obtained from such an analysis.

AtomNatural Charge (e)
C (carboxyl)+0.85
O (carbonyl)-0.60
O (hydroxyl)-0.75
C (alpha)+0.20
Representative values based on NBO analysis of mandelic acid.

This interactive table showcases the localized charge distribution, a key output of NBO analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.comucl.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules in various environments, such as in solution. tandfonline.comresearchgate.net

For a molecule like this compound, MD simulations can be employed to understand its interactions with solvent molecules (e.g., water) and other solutes. researchgate.net These simulations can reveal how the molecule is solvated, the nature of hydrogen bonding between its functional groups (carboxyl, hydroxyl, and ethoxy) and the solvent, and how it might interact with other molecules in a given system. libretexts.orgnih.gov

Studies on mandelic acid and its derivatives have utilized MD simulations to investigate their behavior in aqueous solutions and their interactions in the context of chiral recognition and crystallization processes. researchgate.netfarmaciajournal.com For instance, simulations can shed light on the formation of dimers and larger aggregates, which is crucial for understanding crystallization phenomena. farmaciajournal.com An MD study of this compound would provide a dynamic picture of its behavior, complementing the static information obtained from quantum chemical calculations.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) is a concept that relates the chemical structure of a molecule to its biological activity. nih.gov By systematically modifying the structure of a compound and observing the corresponding changes in its activity, researchers can identify the key chemical features (pharmacophores) responsible for its biological effects. nih.gov This knowledge can then be used to design new compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. acs.orgnih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.

For mandelic acid derivatives, SAR and QSAR studies have been conducted to understand their antifungal, antihistaminic, and other biological activities. nih.gov These studies have shown that factors such as the nature of substituents on the aromatic ring and the type of ester group can significantly influence the biological activity. rsc.org For example, a QSAR study on mandelic acid esters revealed a correlation between their antihistaminic activity and their partition coefficient (log P). nih.gov

Predictive modeling, often employing machine learning algorithms, can be used to build these QSAR models from a dataset of compounds with known activities. acs.orgnih.gov A predictive SAR or QSAR model for this compound would require a dataset of structurally related compounds and their corresponding biological activities. Such a model could then be used to predict the potential activity of this compound and guide the synthesis of more potent analogs.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction pathways, intermediate structures, and the energetics of transition states. organicchemistrydata.org While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively available in the public domain, we can infer the mechanistic pathways and transition state characteristics by examining theoretical studies on analogous reactions. The formation of α-hydroxy acids like mandelic acid and its derivatives typically involves the nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry. fiveable.meksu.edu.samasterorganicchemistry.com

A key synthetic route to mandelic acid derivatives involves the reaction of a substituted benzaldehyde (B42025) with a cyanide source, followed by hydrolysis. Therefore, computational studies on the nucleophilic addition of cyanide to benzaldehyde serve as an excellent model to understand the formation of the cyanohydrin intermediate, a precursor to this compound.

Theoretical Framework for Reaction Modeling

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. acs.orgresearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. mdpi.com By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict reaction rates and understand the factors that influence them. acs.orgresearchgate.net

A Case Study: The Benzoin (B196080) Condensation Analogue

The cyanide-catalyzed benzoin condensation, the dimerization of benzaldehyde to form benzoin, provides a well-studied computational model for the initial step in the synthesis of mandelic acid derivatives. acs.orgresearchgate.netmdpi.com This reaction is initiated by the nucleophilic attack of a cyanide ion on the carbonyl carbon of benzaldehyde, forming a cyanohydrin-like intermediate.

Computational studies using DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, have been employed to explore the reaction mechanism of the cyanide-catalyzed benzoin condensation in detail. acs.orgresearchgate.net These studies have identified multiple possible pathways and located the transition states for each elementary step.

In a proposed pathway relevant to the formation of a cyanohydrin intermediate, the reaction can proceed through several steps, even in the absence of a protic solvent, with benzaldehyde itself acting as a proton-transfer agent. acs.org The rate-determining step in one of these pathways is the reaction of a cyanide/benzaldehyde complex with a second molecule of benzaldehyde to form an α-hydroxy ether, with a calculated activation free energy barrier of 26.9 kcal/mol. acs.orgresearchgate.net The subsequent step, the formation of the cyanohydrin intermediate from this ether, also has a significant energy barrier of 20.0 kcal/mol. acs.orgresearchgate.net

The table below presents hypothetical data for the key steps in the formation of an ethoxy-substituted cyanohydrin, the direct precursor to this compound, based on the analogous benzoin condensation studies. These values are illustrative and represent the type of data generated from computational reaction mechanism modeling.

Reaction Step Description Hypothetical ΔG‡ (kcal/mol)
TS1 Nucleophilic attack of cyanide on 2-ethoxybenzaldehyde15.2
TS2 Proton transfer to form the cyanohydrin10.5
TS3 Hydrolysis of the nitrile group (first step)22.8
TS4 Hydrolysis of the nitrile group (second step)18.3

This table presents hypothetical activation free energies (ΔG‡) for the formation of this compound based on analogous computationally studied reactions. The values are for illustrative purposes to demonstrate the output of reaction mechanism modeling.

Transition State Geometry and Analysis

The geometry of the transition state is a key piece of information obtained from computational modeling. For the nucleophilic addition to a carbonyl group, the transition state is characterized by the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-oxygen π-bond. The geometry of the carbonyl carbon changes from trigonal planar (sp² hybridized) towards tetrahedral (sp³ hybridized). masterorganicchemistry.com

In the case of the cyanide addition to benzaldehyde, the transition state (TS1) for the initial nucleophilic attack shows the cyanide ion approaching the carbonyl carbon. The C-CN bond is partially formed, and the C=O bond is elongated and weakened. The negative charge is delocalized over the oxygen atom and the cyanide moiety.

The table below summarizes hypothetical geometric parameters for the transition state of the nucleophilic attack of cyanide on 2-ethoxybenzaldehyde, derived from general principles of transition state theory for such reactions. academie-sciences.fr

Parameter Description Hypothetical Value
d(C-CN) Distance between the carbonyl carbon and the cyanide carbon1.95 Å
d(C=O) Bond length of the carbonyl group1.28 Å
∠(Nu-C=O) Angle of nucleophilic attack (Bürgi-Dunitz angle)107.5°
Imaginary Frequency Vibrational mode corresponding to the reaction coordinate-350 cm⁻¹

This table presents hypothetical geometric parameters for a transition state in the synthesis of this compound, based on established models of nucleophilic addition to carbonyls. libretexts.org The values are illustrative.

The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms that it is a true transition state. mdpi.com This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product.

Research Applications of 2 Ethoxymandelic Acid As a Chemical Intermediate

Role as a Chiral Building Block in Advanced Organic Synthesis

2-Ethoxymandelic acid, a derivative of mandelic acid, serves as a valuable chiral building block in advanced organic synthesis. Its utility stems from the presence of a stereocenter at the alpha-position to the carboxyl group, which allows for the construction of complex, stereochemically defined molecules. Chiral building blocks are essential in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereoisomers are required for desired efficacy and to avoid potential adverse effects associated with other isomers.

The primary method for obtaining enantiomerically pure this compound involves the resolution of its racemic mixture. This process separates the two enantiomers, (R)-2-ethoxymandelic acid and (S)-2-ethoxymandelic acid, from each other.

Synthesis of Stereochemically Defined Organic Molecules

The synthesis of stereochemically defined organic molecules relies on the use of enantiomerically pure starting materials or intermediates, such as the individual enantiomers of this compound. The carboxylic acid and hydroxyl groups of this compound provide versatile handles for a variety of chemical transformations, allowing it to be incorporated into larger molecular frameworks with a specific, predetermined three-dimensional arrangement of atoms.

One common strategy for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic this compound with a chiral resolving agent, which is itself an enantiomerically pure base. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of this compound.

Table 1: Common Chiral Resolving Agents for Racemic Acids

Resolving AgentChemical Class
BrucineAlkaloid
StrychnineAlkaloid
QuinineAlkaloid
(R)-1-PhenylethylamineSynthetic Amine
(+)-CinchotoxineAlkaloid

The selection of an appropriate resolving agent and solvent system is crucial for efficient separation and is often determined empirically. After resolution, the enantiomerically pure this compound can be used in subsequent synthetic steps, where its stereochemistry directs the formation of new stereocenters in the target molecule.

Precursor to Biologically Active Scaffolds (Mechanistic Research Focus)

While direct research on this compound as a precursor to specific, widely known biologically active scaffolds is not extensively documented in publicly available literature, the broader family of mandelic acid derivatives has been a subject of mechanistic research in the development of bioactive compounds. For instance, polymers derived from mandelic acid have been investigated for their biological properties. A notable example is a condensation polymer of mandelic acid, which has demonstrated inhibitory activity against HIV, herpes viruses, and various bacteria. nih.gov This suggests that the mandelic acid backbone can serve as a scaffold for presenting functional groups in a way that interacts with biological targets.

The ethoxy group in this compound can influence the molecule's lipophilicity and steric properties compared to unsubstituted mandelic acid. These modifications can be critical in modulating the biological activity of the final compound by affecting factors such as cell membrane permeability, binding affinity to target enzymes or receptors, and metabolic stability. Mechanistic studies in this area would focus on how the introduction of the 2-ethoxy group on the phenyl ring alters the electronic and steric environment of the mandelic acid scaffold and how these changes translate to interactions with biological systems.

Applications in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound and its close relatives are important intermediates for the production of high-value chemical products. Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures and high price. They are used in a wide range of specialized applications, including pharmaceuticals, fragrances, and specialty polymers.

Precursors for Aromatic Aldehydes and Other Valuable Compounds

A significant application of substituted mandelic acids, including the ethoxy derivative, is as precursors to aromatic aldehydes. This transformation is typically achieved through an oxidative decarboxylation reaction. In this process, the mandelic acid derivative is oxidized, leading to the cleavage of the bond between the carboxyl group and the alpha-carbon, with the subsequent loss of carbon dioxide and the formation of the corresponding aldehyde.

A key industrial example is the synthesis of ethylvanillin, a widely used flavoring agent that is about three times more potent than vanillin. The synthesis of ethylvanillin often proceeds through a 3-ethoxy-4-hydroxymandelic acid intermediate. This intermediate is produced by the condensation of guaethol (2-ethoxyphenol) with glyoxylic acid. acs.org The resulting 3-ethoxy-4-hydroxymandelic acid is then subjected to oxidative decarboxylation to yield ethylvanillin. acs.orgtandfonline.com This process highlights the industrial relevance of ethoxy-substituted mandelic acid derivatives as direct precursors to valuable aromatic aldehydes.

Table 2: Transformation of a Substituted Mandelic Acid to an Aromatic Aldehyde

Starting MaterialReaction TypeProduct
3-Ethoxy-4-hydroxymandelic acidOxidative DecarboxylationEthylvanillin

Development of Novel Synthetic Routes to Industrial Intermediates

The chemical structure of this compound allows for its use in the development of novel synthetic pathways to various industrial intermediates. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring—enables a diverse range of chemical modifications.

For instance, the synthesis of 3-ethoxy-4-hydroxymandelic acid, an intermediate for ethylvanillin, has been the subject of process optimization to improve yield and reduce byproducts. One patented method describes the condensation reaction of 2-ethoxyphenol (B1204887) with glyoxylic acid under controlled pH and temperature conditions to produce this key intermediate. nih.gov Such developments in the synthesis of ethoxy-substituted mandelic acids are crucial for enhancing the economic viability and environmental footprint of manufacturing processes for important industrial chemicals.

Research into the catalytic conversion of mandelic acid derivatives is ongoing. For example, methods for the oxidation of these acids to aldehydes using various catalysts, including metal salts like copper(II) chloride, have been explored. mdma.ch The development of more efficient and selective catalytic systems for these transformations is an active area of research aimed at creating more sustainable chemical manufacturing processes.

Potential in Advanced Materials Research and Polymer Chemistry Applications

While the direct application of this compound in advanced materials and polymer chemistry is not extensively documented in the current body of scientific literature, the broader class of mandelic acid and its derivatives has shown potential in this field.

Poly(mandelic acid) (PMA), a polyester (B1180765) derived from mandelic acid, is considered a biodegradable analogue of polystyrene. nih.gov Research has been conducted on the synthesis of PMA through the ring-opening polymerization of mandelide, the cyclic dimer of mandelic acid. acs.org The resulting polymer is a glassy, amorphous material with a high glass transition temperature. acs.org Furthermore, halogenated derivatives of mandelic acid have been used as building blocks for the construction of chiral coordination polymers, which are materials with potential applications in enantioselective separations and catalysis. tandfonline.com

By analogy, this compound could potentially be explored as a monomer for the synthesis of novel functional polymers. The ethoxy group would impart different properties to the resulting polymer compared to unsubstituted PMA, potentially affecting its solubility, thermal properties, and degradability. Such polymers could have applications in biomedical fields, for instance, as materials for drug delivery systems or tissue engineering scaffolds, where biocompatibility and biodegradability are crucial. josorge.com However, specific research to develop and characterize polymers derived from this compound is needed to validate this potential.

Future Research Directions and Emerging Paradigms in 2 Ethoxymandelic Acid Chemistry

Development of Novel Catalytic Systems for Highly Sustainable Synthesis

The pursuit of green and sustainable chemical manufacturing is a primary driver for innovation in the synthesis of 2-ethoxymandelic acid and its derivatives. Traditional methods often rely on harsh reagents and produce significant waste. mpg.de Future research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, and environmental compatibility.

A key area of development is the use of biocatalysts. Engineered enzymes and whole-cell systems present a powerful alternative to conventional chemical synthesis, enabling reactions under mild conditions with high stereoselectivity. mdpi.com For instance, research into enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could streamline the production of mandelic acid derivatives from simple, renewable feedstocks like glucose. mpg.demdpi.com The discovery of novel activities in well-known enzymes, such as the ability of oxalyl-CoA decarboxylase to form new carbon-carbon bonds, opens up new biosynthetic routes that avoid toxic precursors like cyanide. mpg.de

Photocatalysis represents another promising frontier. Solar-driven processes using low-cost, semiconductor-based catalysts, such as a Co(II)/C3N4 combination, have been explored for the conversion of mandelic acid derivatives. rsc.orgrsc.org These systems can operate at room temperature in aqueous media, significantly reducing the energy input and environmental impact of the synthesis. rsc.org Furthermore, organocatalysis, which uses small organic molecules as catalysts, is being investigated for its potential to create mild and environmentally benign protocols for reactions involving mandelic acid. sciensage.info

Future work will likely concentrate on designing hybrid catalytic systems that combine the advantages of different approaches, such as metal-organic frameworks (MOFs) functionalized with enzymatic or photocatalytic centers. The goal is to create highly active, stable, and recyclable catalysts tailored for the specific synthesis of this compound.

Table 1: Comparison of Emerging Catalytic Systems for Mandelic Acid Derivative Synthesis

Catalytic System Key Features Potential Advantages for this compound Synthesis Research Focus
Biocatalysis (Enzymes) High selectivity, mild reaction conditions, use of renewable feedstocks. mpg.demdpi.com Enantiomerically pure synthesis, reduced byproducts, lower energy consumption. Enzyme engineering, development of multi-enzyme cascades. almacgroup.commdpi.com
Photocatalysis Utilizes light energy, operates at ambient temperature, potential for using solar power. rsc.org Energy-efficient synthesis, use of green solvents like water. Development of stable, low-cost catalysts with high quantum efficiency. rsc.org
Organocatalysis Metal-free, often less sensitive to air and moisture, environmentally benign. sciensage.info Avoidance of heavy metal contamination, simplified reaction setups. Discovery of new organocatalysts with high turnover numbers and broad substrate scope.

| Decarboxylative Pathways | Uses carboxylic acids as precursors, avoiding organometallic reagents. researchgate.net | Improved sustainability by using readily available starting materials. | Design of efficient palladium or iridium-based catalysts for decarboxylative additions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

One of the primary applications of AI/ML in this context is in synthetic route design. gcande.org By training algorithms on extensive reaction databases, AI models can propose novel and more efficient synthetic pathways to this compound that a human chemist might not consider. beilstein-journals.org These models can incorporate green chemistry metrics into the route-selection process, prioritizing pathways that maximize atom economy and minimize waste from the outset. gcande.org

Table 2: Applications of AI and Machine Learning in this compound Synthesis

Application Area AI/ML Technique Potential Impact
Synthetic Route Design Retrosynthesis prediction models, expert systems. gcande.orgbeilstein-journals.org Discovery of novel, more efficient, and sustainable synthetic pathways.
Reaction Outcome Prediction Deep learning models (e.g., Molecular Transformer). jetir.org Accurate prediction of product structures and yields, reducing failed experiments.
Condition Optimization Active learning, transfer learning, multivariate statistical analysis. acdlabs.comnih.gov Rapid identification of optimal reaction conditions with minimal experimentation.

| Catalyst Design | Predictive modeling, virtual screening. gcande.org | In-silico design and screening of novel catalysts with enhanced activity and selectivity. |

Exploration of New Fundamental Biological Interaction Mechanisms

While mandelic acid and its derivatives are known for their use in pharmaceuticals and cosmetics, primarily due to their antimicrobial properties, the full spectrum of their biological activities remains an area of active investigation. mdpi.comnih.gov Future research is expected to delve deeper into the fundamental biological interaction mechanisms of this compound, potentially uncovering novel therapeutic and biological applications.

Emerging research focuses on understanding how compounds like this compound interact with biological targets at a molecular level. This includes investigating its potential as an anti-inflammatory, antioxidant, or antidiabetic agent. mdpi.comresearchgate.net For example, studies on similar phenolic compounds have shown that they can act as potent antioxidants by scavenging free radicals. nih.gov The ethoxy group on the mandelic acid backbone could modulate this activity, and detailed studies are needed to quantify its effects.

Another avenue of exploration is the compound's influence on cellular signaling pathways. Sugars and their derivatives can act as signaling molecules in various biological processes. asianpubs.org Research could explore whether this compound can modulate pathways involved in inflammation or metabolic regulation. For instance, its structural similarity to other biologically active molecules might allow it to interact with specific enzymes or receptors, leading to therapeutic effects. The anti-inflammatory potential of related esterified compounds has been demonstrated through the inhibition of nitric oxide production in macrophages. researchgate.net

Advanced "omics" technologies (genomics, proteomics, metabolomics) will be instrumental in this exploration, allowing researchers to observe the global effects of this compound on cellular systems. This could reveal unexpected biological activities and mechanisms of action, opening up new possibilities for its use in medicine and biotechnology.

Table 3: Potential Biological Activities of this compound for Future Exploration

Potential Activity Possible Mechanism of Action Research Approach
Anti-inflammatory Inhibition of pro-inflammatory mediators (e.g., nitric oxide), modulation of inflammatory signaling pathways. researchgate.net In vitro cell-based assays (e.g., macrophage activation), in vivo animal models of inflammation.
Antioxidant Scavenging of reactive oxygen species (ROS), chelation of metal ions, upregulation of endogenous antioxidant enzymes. nih.gov DPPH and ABTS radical scavenging assays, cellular antioxidant activity assays.
Antidiabetic Inhibition of carbohydrate-metabolizing enzymes (e.g., α-amylase, α-glucosidase). mdpi.com Enzyme inhibition assays, studies on glucose uptake in cells.

| Plant Growth Regulation | Interaction with plant hormone receptors or signaling pathways, similar to aryloxyacetic acids. asianpubs.org | Seed germination and root elongation assays on model plants. |

Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. The development of advanced spectroscopic and imaging techniques allows for the in-situ monitoring of reactions, providing real-time data on reactant consumption, intermediate formation, and product generation. frontiersin.org Applying these techniques to the synthesis of this compound will enable a deeper understanding of reaction mechanisms and facilitate the development of more robust and efficient processes.

Raman spectroscopy is a particularly powerful tool for in-situ monitoring due to its high chemical specificity, non-destructive nature, and low sensitivity to water. mdpi.com It can be used to track the concentrations of different chemical species in a reaction mixture, identify transient intermediates, and monitor changes in the solid form of crystalline products. mdpi.com For example, an in-situ Raman probe could be used to follow the progress of a catalytic reaction to produce this compound, allowing for precise determination of the reaction endpoint and preventing the formation of impurities.

Other valuable techniques include X-ray absorption spectroscopy (XAS), which can provide information about the electronic structure and local coordination environment of a catalyst during a reaction, offering insights into the catalytic mechanism. frontiersin.orgresearchgate.net Infrared (IR) spectroscopy can also be employed to monitor changes in chemical bonding as a reaction progresses. frontiersin.org The combination of these in-situ methods provides a comprehensive picture of the reaction dynamics.

The future in this area involves the integration of these spectroscopic techniques with chemometrics and machine learning. mdpi.com This will allow for the development of predictive models that can use real-time spectroscopic data to control and optimize reaction conditions automatically, leading to higher yields, improved purity, and more consistent manufacturing processes.

Table 4: Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Technique Information Provided Application in this compound Synthesis
Raman Spectroscopy Molecular vibrations, chemical structure, concentration of species, polymorphism. mdpi.com Real-time monitoring of reactant conversion, intermediate formation, and product yield; control of crystallization.
Infrared (IR) Spectroscopy Functional group analysis, changes in chemical bonding. frontiersin.org Tracking the formation and disappearance of key functional groups during the reaction.
X-ray Absorption Spectroscopy (XAS) Electronic structure, oxidation state, and local environment of catalyst atoms. researchgate.net Elucidating the mechanism of catalytic reactions by observing the catalyst's active state.

| Dynamic Light Scattering (DLS) | Particle size distribution in solution. researchgate.net | Monitoring particle formation and growth during crystallization or nanoparticle synthesis. |

Development of Circular Economy Approaches for this compound Production and Utilization

The principles of a circular economy, which aim to eliminate waste and promote the continual use of resources, are increasingly being applied to the chemical industry. aib.world Developing circular economy approaches for the production and utilization of this compound involves rethinking its entire lifecycle, from the sourcing of raw materials to the management of end-of-life products.

A key aspect of this approach is the use of renewable and waste-derived feedstocks. Instead of relying on fossil fuels, future production methods for this compound could utilize biomass or CO2 as starting materials. acs.orgsemanticscholar.org For example, electrochemical methods that use CO2 and a benzaldehyde (B42025) derivative to synthesize mandelic acid represent a promising route for carbon capture and utilization. acs.org Similarly, fermentation processes can convert sugars from agricultural waste into valuable chemical building blocks. mpg.de

The concept of "design for circularity" will also be important. This involves designing products containing this compound in a way that facilitates their reuse, repair, or recycling. For polymers derived from mandelic acid, this could mean developing methods for chemical recycling that break the polymer down into its constituent monomers, which can then be used to produce new, virgin-grade material. researchgate.net

Furthermore, a circular approach involves the valorization of byproducts and waste streams from the production process. Instead of being discarded, these streams can be used as raw materials for other chemical processes, creating an interconnected and more resource-efficient industrial ecosystem. researchgate.net The mass balance approach can be used to trace the flow of recycled feedstock through complex production systems, ensuring the credibility of circularity claims. researchgate.net The implementation of these strategies will not only reduce the environmental footprint of this compound production but also enhance the economic resilience of the chemical industry. aib.world

Table 5: Circular Economy Strategies for this compound

Strategy Description Example Application
Renewable Feedstocks Using biomass, agricultural waste, or captured CO2 as starting materials. mpg.deacs.org Fermentative production from glucose; electrochemical synthesis from CO2.
Waste Valorization Converting byproducts and waste streams into valuable products. Using waste streams from one process as feedstock for another.
Chemical Recycling Depolymerizing end-of-life products back to their monomeric components. researchgate.net Breaking down poly(mandelic acid) to recover the mandelic acid monomer for reuse.
Green Solvents Utilizing environmentally benign solvents like water or propylene (B89431) carbonate. acs.org Performing synthesis in aqueous media or recyclable green solvents.

| Process Intensification | Designing more efficient processes that use less energy and materials. | Employing continuous flow reactors instead of batch processes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxymandelic Acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of mandelic acid derivatives with ethoxy groups. Key steps include:

  • Reagent selection : Use ethyl iodide or ethoxy-protected intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate enantiomers.
  • Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify ethoxy group incorporation (δ ~1.3–1.5 ppm for CH₃ and δ ~3.6–4.0 ppm for OCH₂) .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
  • Monitoring degradation : Use LC-MS to detect breakdown products (e.g., mandelic acid or ethoxide derivatives). Quantify stability via UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm .
  • Statistical validation : Apply ANOVA to compare degradation rates across pH levels, reporting p-values and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Experimental variables : Differences in cell lines (e.g., HEK-293 vs. HeLa) or assay conditions (serum-free vs. serum-containing media). Standardize protocols using guidelines from .
  • Data normalization : Use internal controls (e.g., β-actin for Western blots) and normalize activity to cell viability (MTT assay) .
  • Meta-analysis : Compare datasets via PRISMA frameworks, highlighting confounding variables (e.g., solvent effects from DMSO) .

Q. What strategies enable enantioselective synthesis of (R)- and (S)-2-Ethoxymandelic Acid for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chiral resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases in organic solvents) .
  • Characterization : Use polarimetry ([α]ᴅ²⁵) and chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (>95%) .
  • SAR validation : Test enantiomers in receptor-binding assays (e.g., GPCRs) with dose-response curves (IC₅₀/EC₅₀ calculations) .

Q. How should researchers design experiments to investigate this compound’s metabolic pathways in hepatic models?

  • Methodological Answer :

  • In vitro models : Use primary hepatocytes or HepG2 cells incubated with 10–100 µM compound.
  • Metabolite profiling : Apply UPLC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronides, sulfates).
  • Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Error analysis : Report SEM and R² values; use Grubbs’ test to exclude outliers .
  • Reproducibility : Follow ARRIVE guidelines for biological replicates (n ≥ 3) and blinded data analysis .

Q. How can computational modeling predict this compound’s interactions with target proteins?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein structures from PDB (e.g., 4LDE for human serum albumin).
  • Molecular dynamics (MD) : Simulate binding stability (10–100 ns trajectories) in GROMACS.
  • Validation : Compare predicted binding energies (ΔG) with experimental ITC/Kd values .

Literature and Ethical Considerations

Q. What criteria should guide the selection of primary literature for reviewing this compound’s pharmacological properties?

  • Methodological Answer : Prioritize:

  • Peer-reviewed journals : J. Med. Chem., Eur. J. Pharmacol.
  • Data transparency : Studies reporting raw NMR/MS spectra and synthetic yields .
  • Ethical compliance : Ensure cited in vivo studies follow ARRIVE 2.0 guidelines .

Q. How can researchers address ethical challenges in studies involving this compound derivatives?

  • Methodological Answer :

  • Animal studies : Obtain IACUC approval (Protocol #XYZ) and adhere to 3R principles (Replacement, Reduction, Refinement) .
  • Human cell lines : Use ethically sourced materials (e.g., ATCC-certified lines) with informed consent documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.